![molecular formula C19H28N2O3S B5637316 2-(3-methoxypropyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637316.png)
2-(3-methoxypropyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decan-3-one derivatives involves complex organic reactions aimed at integrating various functional groups to achieve the desired molecular structure. While specific details on the synthesis of this exact compound were not found, related research indicates that the preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones often involves strategies such as intramolecular conjugate addition and utilization of protective groups to achieve the desired spirocyclic framework (Toshima et al., 1998). These methodologies highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of diazaspiro decanones is characterized by a spirocyclic system incorporating both nitrogen and oxygen atoms within the cyclic frameworks. The presence of the 3-methoxypropyl and 3-(3-thienyl)propanoyl groups adds significant functional diversity to the molecule, affecting its physicochemical and pharmacological properties. X-ray crystallography and spectroscopic methods like NMR and mass spectrometry are typically employed to elucidate the structural details of these compounds (Dyachenko et al., 2015).
properties
IUPAC Name |
2-(3-methoxypropyl)-8-(3-thiophen-3-ylpropanoyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-24-11-2-8-21-15-19(13-18(21)23)6-9-20(10-7-19)17(22)4-3-16-5-12-25-14-16/h5,12,14H,2-4,6-11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOPYPXTSWOUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCN(CC2)C(=O)CCC3=CSC=C3)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one |
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